In Vitro Cytotoxicity Against Breast Cancer Cell Lines: Potency Contextualized Against Structural Analogs
The target compound has been evaluated for cytotoxicity against MCF7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, yielding IC50 values of 5.0 µM and 4.5 µM, respectively . These values are reported without a direct head-to-head comparator in the same study. However, a broader class-level analysis of pyridine-2-carboxylate analogs indicates that the introduction of a 4-trifluoromethyl group and a 6-phenylcarbamoyl moiety is associated with enhanced cytotoxicity relative to unsubstituted or mono-substituted pyridine-2-carboxylate cores [1]. The absence of parallel-tested comparator IC50 data means that the potency differentiation should be considered provisional, pending confirmatory side-by-side assays.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | MCF7 IC50 = 5.0 µM; MDA-MB-231 IC50 = 4.5 µM |
| Comparator Or Baseline | Unsubstituted pyridine-2-carboxylate core derivatives (typical IC50 > 20 µM in analogous assays, per class-level SAR trends) [1] |
| Quantified Difference | Estimated ≥4-fold potency improvement over unsubstituted core baseline (class-level inference, not a direct head-to-head result) |
| Conditions | MCF7 and MDA-MB-231 cell lines; endpoint assay; concentration range not specified. |
Why This Matters
For medicinal chemistry teams optimizing anticancer leads, the reported low-micromolar IC50 values provide a quantitative starting point for structure-activity relationship (SAR) exploration, but the lack of a matched comparator means procurement decisions should be validated with internal benchmarking.
- [1] ACS Infectious Diseases. Table 1: Selected Pyridine-2-carboxylate Analogues. ACS Infect. Dis. 2019, 5, 1, 131–140. (PMC6332448). View Source
